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Compound of Interest

Compound Name:
4-Chloro-6-ethoxy-2-

(methylsulfinyl)pyrimidine

CAS No.: 1289386-28-2

Cat. No.: B577801

Get Quote

The subject compound and its immediate synthetic relatives are multifunctionalized

pyrimidines. The pyrimidine ring is an electron-deficient heterocycle, and the substituents at the

C2, C4, and C6 positions dictate the molecule's overall reactivity and properties. The chlorine

atom at C4 and the sulfur-containing moiety at C2 are both potential leaving groups for

nucleophilic aromatic substitution (SNAr), while the ethoxy group at C6 provides steric and

electronic modulation.

The oxidation state of the sulfur atom at the C2 position—thioether (-S-CH₃), sulfoxide (-SO-

CH₃), or sulfone (-SO₂-CH₃)—profoundly influences the reactivity of the molecule, particularly

the lability of the C2 substituent as a leaving group.

Table 1: Comparative Physicochemical Properties
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Property

4-Chloro-6-ethoxy-
2-
(methylthio)pyrimid
ine

4-Chloro-6-ethoxy-
2-
(methylsulfinyl)pyri
midine

4-Chloro-6-ethoxy-
2-
(methylsulfonyl)pyri
midine

Molecular Formula C₇H₉ClN₂OS C₇H₉ClN₂O₂S[1] C₇H₉ClN₂O₃S[2]

Molecular Weight 204.68 g/mol 220.68 g/mol [1] 236.68 g/mol

CAS Number
176481-98-8 (from

synthesis papers)
1289386-28-2[1] 142596-33-6[2][3]

Appearance
Colourless needles[4]

[5]

(Predicted) White to

off-white solid

(Predicted) White to

off-white solid

Melting Point 59–60 °C[4][5] Not available Not available

Spectroscopic Characterization
Detailed spectroscopic data is most readily available for the stable precursor, 4-Chloro-6-

ethoxy-2-(methylthio)pyrimidine, which serves as a crucial reference point.

Reference Spectra: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[4]

¹H NMR (500 MHz, CDCl₃):

δ 6.37 (s, 1H): Corresponds to the aromatic proton at the C5 position of the pyrimidine

ring.

δ 4.41 (q, J=7.1 Hz, 2H): The quartet for the methylene protons (-OCH₂CH₃) of the ethoxy

group.

δ 2.52 (s, 3H): A singlet for the methyl protons of the methylthio group (-SCH₃).

δ 1.37 (t, J=7.1 Hz, 3H): The triplet for the terminal methyl protons (-OCH₂CH₃) of the

ethoxy group.

¹³C NMR (125 MHz, CDCl₃):

δ 172.7, 169.4, 160.2: Carbons of the pyrimidine ring (C2, C4, C6).
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δ 102.4: The protonated carbon of the pyrimidine ring (C5).

δ 63.3: Methylene carbon of the ethoxy group (-OCH₂CH₃).

δ 14.2: Methyl carbon of the methylthio group (-SCH₃).

δ 14.0: Methyl carbon of the ethoxy group (-OCH₂CH₃).

Expected Spectral Changes upon Oxidation:

To Sulfinyl: The introduction of the S=O bond would deshield adjacent protons and carbons.

The singlet for the -SCH₃ protons (δ 2.52) would be expected to shift downfield. In the IR

spectrum, a characteristic strong S=O stretching band would appear around 1050 cm⁻¹.

To Sulfonyl: Further oxidation to the sulfone (-SO₂-) would cause an even greater downfield

shift in the NMR for the methyl protons. The IR spectrum would show two characteristic

stretching bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and

1160-1120 cm⁻¹ (symmetric).

Synthesis and Reactivity: A Versatile Scaffold
The primary value of this compound family lies in their role as multifunctional synthetic

intermediates. The synthesis begins with a commercially available dichloropyrimidine and

proceeds through selective substitution and oxidation.

Synthetic Pathway Overview
The logical flow from a common precursor highlights the relationship between the thioether,

sulfinyl, and sulfone derivatives. The sulfinyl compound is a direct intermediate in the oxidation

of the thioether to the sulfone.
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(methylthio)pyrimidine
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 EtONa, EtOH
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 (Regioselective SNAr)
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 [O]
 (e.g., m-CPBA, 1 equiv.)

4-Chloro-6-ethoxy-2-
(methylsulfonyl)pyrimidine

 [O]
 (e.g., m-CPBA, >1 equiv.)

Click to download full resolution via product page

Caption: Synthetic pathway from the dichlorinated precursor to the target sulfinyl compound

and its sulfone analog.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-
2-(methylthio)pyrimidine
This protocol is based on a literature procedure that offers mild conditions and high

regioselectivity, which are preferable to older methods requiring higher temperatures and

harsher solvents.[5]

Causality: The reaction is a nucleophilic aromatic substitution (SNAr). The C4 and C6 positions

of the starting material are electronically equivalent. However, the introduction of the first
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ethoxy group at one position deactivates the other slightly, allowing for mono-substitution to be

achieved with high selectivity by using a controlled amount (1.1 equivalents) of the nucleophile

at a mild temperature.[5]

Step-by-Step Methodology:

Preparation of Nucleophile: A fresh solution of sodium ethoxide (EtONa) is prepared (e.g., 1

M in ethanol).

Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in

absolute ethanol (EtOH), add the freshly prepared solution of EtONa (1.1 eq) dropwise at

approximately 20 °C.

Reaction Monitoring: The reaction is protected with a CaCl₂ drying tube and stirred at room

temperature. Progress is monitored by Thin Layer Chromatography (TLC) until complete

consumption of the starting material is observed (typically ~2 hours).[5]

Workup: Dichloromethane (DCM) is added, followed by a saturated aqueous solution of

NaHCO₃ to neutralize any remaining acid. The mixture is transferred to a separatory funnel

and the layers are separated.

Extraction: The aqueous phase is extracted again with DCM.

Isolation: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the

solvent is evaporated under reduced pressure to yield the product, which can be further

purified by recrystallization (e.g., from n-pentane) to afford colorless needles.[4][5] An 89%

yield has been reported for this procedure.[5]

Reactivity Profile: The Dichotomy of Nucleophilic
Aromatic Substitution (SNAr)
The synthetic power of this scaffold stems from the presence of two distinct leaving groups: the

C4-Chloride and the C2-sulfur moiety. The oxidation state of the sulfur is critical. While the -

SCH₃ group is not a good leaving group, the -SOCH₃ (sulfinyl) and especially the -SO₂CH₃

(sulfonyl) groups are excellent leaving groups, often more labile than chloride depending on the

nucleophile.[6][7]
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This creates a dichotomy in reactivity, allowing for selective functionalization at either the C2 or

C4 position.

Reactions at C4: The C4-chloride is activated towards SNAr by the electron-withdrawing

effects of the ring nitrogens and the C2-substituent. It readily reacts with various

nucleophiles, including amines and alkoxides, and is amenable to palladium-catalyzed cross-

coupling reactions like Suzuki-Miyaura.[5]

Reactions at C2: The C2-methylsulfonyl group is a particularly effective leaving group. For

the related 2-MeSO₂-4-chloropyrimidine, it has been shown that "hard" nucleophiles like

alkoxides selectively displace the C2-sulfonyl group, while many nitrogen nucleophiles

selectively displace the C4-chloride.[6] The sulfinyl group behaves similarly, though it is

generally less reactive than the sulfone.

Substrate
Hard Nucleophiles

(e.g., RO⁻)

4-Cl, 2-SO₂Me Pyrimidine

Nitrogen Nucleophiles
(e.g., R₂NH)

Pd(0) Catalysis

C2 Substitution Product Attack at C2

C4 Substitution Product
 Attack at C4

Click to download full resolution via product page

Caption: Regioselectivity of SNAr on the 2-sulfonyl-4-chloro-pyrimidine scaffold based on

nucleophile type.

Applications in Drug Discovery and Development
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in

numerous FDA-approved drugs for a wide range of diseases.[8] Its ability to form hydrogen

bonds and serve as a bioisostere for phenyl rings makes it a valuable component in designing

molecules with favorable pharmacokinetic properties.[8]
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The 4-chloro-6-ethoxy-2-(methylsulfinyl/sulfonyl)pyrimidine framework is particularly valuable

because it allows for controlled, sequential diversification:

C4 Modification: The C4-chloride can be displaced or used in cross-coupling reactions to

introduce a variety of substituents, often to explore structure-activity relationships (SAR) for

receptor binding.

C2 Modification: Subsequently, the C2-sulfonyl group can be displaced by another

nucleophile, allowing the introduction of a second point of diversity. This strategy is employed

in the synthesis of complex molecules, including potent dual endothelin receptor antagonists

like Macitentan.[9][10]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
is not widely available, general precautions for related halogenated and sulfur-containing

heterocyclic compounds should be followed.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,

and a lab coat.[11]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use

only in a well-ventilated area or a chemical fume hood.[11][12] Wash hands thoroughly after

handling.[13]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled,

move to fresh air. If swallowed, seek medical attention.[13][14]

Conclusion
4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is a valuable synthetic intermediate whose

chemical identity is intrinsically linked to its thioether precursor and sulfone derivative. This

guide has contextualized its properties and reactivity within this chemical family, highlighting its

role as a multifunctional scaffold for organic synthesis. The predictable, yet dichotomous,

reactivity at the C2 and C4 positions provides researchers and drug development professionals
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with a powerful tool for constructing complex molecular architectures with significant

therapeutic potential. Understanding the causality behind its synthesis and selective reactivity

is key to leveraging this scaffold for next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemwhat.com [chemwhat.com]

2. 142596-33-6|4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine|BLD Pharm [bldpharm.com]

3. arctomsci.com [arctomsci.com]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-
Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

7. researchgate.net [researchgate.net]

8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. pubs.acs.org [pubs.acs.org]

11. tcichemicals.com [tcichemicals.com]

12. fishersci.com [fishersci.com]

13. sigmaaldrich.com [sigmaaldrich.com]

14. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/263300588_ChemInform_Abstract_Chemoselective_Reactions_of_46-Dichloro-2-methylsulfonylpyrimidine_and_Related_Electrophiles_with_Amines
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587291/
https://www.benchchem.com/product/b577801?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemwhat.com/4-chloro-6-ethoxy-2-methanesulfinyl-pyrimidine-cas-1289386-28-2/
https://www.bldpharm.com/products/142596-33-6.html
https://www.arctomsci.com/BD-A740951-1
https://www.researchgate.net/publication/311954722_4-Chloro-6-ethoxy-2-methylthiopyrimidine
https://www.mdpi.com/1422-8599/2017/1/M923
https://chemistry.wuxiapptec.com/qm-49
https://chemistry.wuxiapptec.com/qm-49
https://www.researchgate.net/publication/256082582_ChemInform_Abstract_Chemoselective_Reactions_of_46-Dichloro-2-methylsulfonylpyrimidine_and_Related_Electrophiles_with_Amines
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://pubs.acs.org/doi/pdf/10.1021/jm3009103
https://pubs.acs.org/doi/10.1021/jm3009103
https://www.tcichemicals.com/BE/en/sds/C2433_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AC453340010&countryCode=US&language=en
https://www.sigmaaldrich.com/SG/en/sds/sial/09935?userType=undefined
https://www.researchgate.net/figure/Synthesis-of-4-chloro-6-ethoxy-2-methylthiopyrimidine-5-and-attempted-synthesis-of_fig2_311954722
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577801?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Core Molecular Profile: Physicochemical and
Spectroscopic Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577801/docs#core-molecular-profile-
physicochemical-and-spectroscopic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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